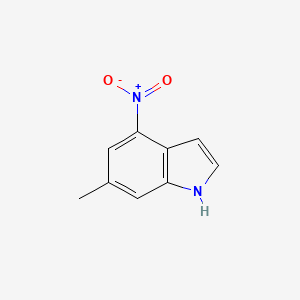

6-Methyl-4-nitro-1H-indole

Description

BenchChem offers high-quality 6-Methyl-4-nitro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-4-nitro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-8-7(2-3-10-8)9(5-6)11(12)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWWEBNSAPAUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646466 | |

| Record name | 6-Methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880086-93-1 | |

| Record name | 6-Methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methyl-4-nitro-1H-indole chemical properties

This technical guide details the chemical properties, synthesis, and applications of 6-Methyl-4-nitro-1H-indole , a specialized heterocyclic scaffold used in medicinal chemistry.

Executive Summary

6-Methyl-4-nitro-1H-indole (CAS: 880086-93-1) is a substituted indole derivative characterized by a strongly electron-withdrawing nitro group at the C4 position and an electron-donating methyl group at the C6 position.[1] This "push-pull" electronic substitution pattern imparts unique reactivity profiles, making it a critical building block for kinase inhibitors (e.g., JAK, CDK), serotonin receptor ligands , and fluorescent probes . Its primary utility lies in its function as a precursor to 4-aminoindoles, a privileged substructure in FDA-approved therapeutics.

Physicochemical Profile

The following data summarizes the core physical properties essential for handling and characterization.

| Property | Value | Notes |

| CAS Number | 880086-93-1 | Unique Identifier |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol | |

| Physical State | Solid | Typically yellow to orange crystalline powder |

| Melting Point | >200 °C (Estimated) | Analog 4-nitroindole melts at 205–207 °C [1]. |

| LogP (Calc) | ~2.2 | Moderate lipophilicity |

| Acidity (pKa) | ~13–14 (NH) | More acidic than unsubstituted indole (pKa 16.2) due to C4-NO₂ effect. |

| Solubility | DMSO, DMF, EtOAc | Poor solubility in water and hexane. |

Synthetic Methodology

The most robust route to 6-methyl-4-nitro-1H-indole is the Leimgruber-Batcho Indole Synthesis . This method is preferred over the Fischer indole synthesis for electron-deficient indoles because it proceeds under milder conditions and tolerates nitro groups.

Retrosynthetic Logic

-

Precursor: 2,6-Dinitro-p-xylene (1,4-dimethyl-2,6-dinitrobenzene).

-

Mechanism: Condensation of the acidic methyl group (ortho to nitro) with dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization.

Detailed Protocol (Leimgruber-Batcho)

Step 1: Enamine Formation [3]

-

Reagents: 2,6-Dinitro-p-xylene (1.0 eq), DMF-DMA (1.5–2.0 eq), DMF (Solvent).

-

Conditions: Heat to 110–140 °C for 12–24 hours under inert atmosphere (N₂).

-

Observation: The solution turns deep red/purple due to the formation of the trans-β-dimethylamino-2-nitrostyrene intermediate.

-

Workup: Remove excess DMF-DMA and solvent in vacuo. The crude red solid is often used directly.

Step 2: Reductive Cyclization Critical Control Point: You must selectively reduce the nitro group involved in the enamine cyclization without reducing the second nitro group at the C4 position (indole numbering).

-

Reagents: Titanium(III) chloride (TiCl₃) (aqueous solution) and Ammonium Acetate (buffer).

-

Solvent: Acetone or THF.

-

Procedure:

-

Dissolve the crude enamine in acetone/buffer (pH ~5–6).

-

Add TiCl₃ solution dropwise at 0 °C to room temperature.

-

Mechanism: TiCl₃ reduces the ortho-nitro group to an amine/hydroxylamine, which spontaneously attacks the enamine carbon, ejecting dimethylamine to close the ring.

-

-

Purification: Extraction with EtOAc, followed by silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Visualization

Figure 1: Leimgruber-Batcho synthesis pathway from 2,6-dinitro-p-xylene.

Reactivity & Functionalization

The chemical behavior of 6-methyl-4-nitro-1H-indole is dominated by the electronic push-pull system.

Electronic Effects

-

C4-Nitro Group (EWG): Strongly deactivates the indole ring towards electrophilic aromatic substitution (EAS). The C3 position, normally nucleophilic, becomes significantly less reactive.

-

C6-Methyl Group (EDG): Provides weak activation, but insufficient to overcome the C4-nitro effect.

-

Indole NH: The C4-nitro group increases the acidity of the N-H proton via inductive effects, facilitating deprotonation by weak bases (e.g., K₂CO₃, Cs₂CO₃).

Key Transformations

| Transformation | Reagents | Outcome | Mechanism/Utility |

| Nitro Reduction | H₂/Pd-C or Fe/NH₄Cl | 4-Amino-6-methylindole | The amino group allows formation of amides/ureas (common in kinase inhibitors). |

| N-Alkylation | R-X, Cs₂CO₃, DMF | 1-Alkyl-6-methyl-4-nitroindole | Facile due to enhanced NH acidity. |

| C3-Halogenation | NCS or NBS, DMF | 3-Halo-derivative | Requires forcing conditions due to ring deactivation. |

| Bartoli Reaction | Vinyl Grignard | 7-Substituted Indoles | Not applicable here (used to synthesize the ring, not functionalize). |

Reactivity Map

Figure 2: Primary reactivity pathways for functionalizing the scaffold.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffolds

The 4-aminoindole motif, derived from the reduction of 4-nitroindole, is a bioisostere of the adenine ring in ATP. It forms critical hydrogen bonds within the hinge region of kinase enzymes.

-

Example: Inhibitors of JAK (Janus Kinase) and Chk1 (Checkpoint Kinase 1) often utilize 4-substituted indoles to induce selectivity. The 6-methyl group can fill small hydrophobic pockets (selectivity filters) in the ATP binding site.

Fluorescent Probes

Nitroindoles are known fluorescence quenchers. They are used in biophysical studies to probe protein dynamics. Upon reduction to the aminoindole, the molecule becomes highly fluorescent.

-

Application: 6-Methyl-4-nitroindole can serve as a "switchable" probe—non-fluorescent in its nitro form, but fluorescent upon enzymatic reduction in hypoxic tumor environments.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential mutagen (nitroaromatics are often Ames positive).

-

Storage: Store at 2–8 °C under inert gas. Light sensitive (nitro compounds can undergo photochemical rearrangement).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Sigma-Aldrich. (n.d.). 4-Nitroindole Product Specification. Retrieved from

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214. Link

-

PubChem. (2025).[4][5] 6-Methyl-4-nitro-1H-indole Compound Summary. National Library of Medicine. Retrieved from

Sources

- 1. 6-Methyl-4-nitro-1H-indole | C9H8N2O2 | CID 24728764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 880086-93-1|6-Methyl-4-nitro-1H-indole|BLD Pharm [bldpharm.com]

- 3. scirp.org [scirp.org]

- 4. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis Pathways for 6-Methyl-4-nitro-1H-indole

This guide details the synthesis of 6-Methyl-4-nitro-1H-indole , a specialized heterocyclic scaffold critical for developing kinase inhibitors and tryptamine-based therapeutics.[1]

The structural requirement of a nitro group at the C4 position, combined with a methyl group at C6, presents a specific regiochemical challenge. Standard electrophilic nitration of 6-methylindole typically favors the C3 or C5 positions, making de novo ring construction the most reliable strategy.

Retrosynthetic Analysis & Strategy

To achieve the 4-nitro-6-methyl substitution pattern, we must select a pathway that locks the substituents in place before the indole ring is closed. Two primary disconnection strategies are evaluated:

-

Leimgruber-Batcho Indole Synthesis (Recommended): Relies on the acidity of a methyl group ortho to a nitro group.[1] This method offers superior regiocontrol for 4-nitroindoles using dinitro-precursors.

-

Bartoli Indole Synthesis: Uses vinyl Grignard reagents on nitroarenes.[1][2][3][4][5][6][7][8] While powerful, the regioselectivity with 3,5-dinitrotoluene is predicted to favor the unwanted 6-nitro isomer due to steric factors.

Pathway Selection: The Leimgruber-Batcho Advantage

The Leimgruber-Batcho (LB) route is the gold standard for 4-nitroindoles. By starting with 2,6-dinitro-p-xylene (1,4-dimethyl-2,6-dinitrobenzene), we exploit the extreme acidity of the C1-methyl group (flanked by two electron-withdrawing nitro groups) to drive exclusive enamine formation at the correct position.[1] Subsequent reductive cyclization yields the target 4-nitroindole.

Primary Pathway: Leimgruber-Batcho Synthesis[1]

Phase 1: Precursor Synthesis (Nitration)

If 2,6-dinitro-p-xylene is not purchased, it is synthesized via the nitration of p-xylene.[1]

-

Reaction: p-Xylene + HNO₃/H₂SO₄ → 2,6-Dinitro-p-xylene + 2,3-Dinitro-p-xylene.[1]

-

Purification: The 2,6-isomer is the major product and can be isolated by fractional crystallization (higher symmetry/melting point) or column chromatography.[1]

Phase 2: Enamine Formation

The C1-methyl group of 2,6-dinitro-p-xylene is activated by two ortho nitro groups, making it significantly more acidic than the C4-methyl (which is meta to both nitros).[1] This ensures exclusive reaction at C1.

-

Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine (catalyst).[1]

-

Conditions: DMF, 100–110°C, 4–12 hours.

-

Mechanism: Condensation forms the

-dimethylaminostyrene derivative.[1]

Phase 3: Reductive Cyclization

This is the critical step.[1] We must reduce the nitro group involved in the enamine system (at C2) to an amine (or hydroxylamine) to permit cyclization, while preserving the nitro group at C6 (which becomes the C4-nitro of the indole).

-

Reducing Agent: Titanium(III) chloride (TiCl₃) or Iron/Acetic Acid (Fe/AcOH).[1]

-

Selectivity: The nitro group conjugated with the enamine is more susceptible to reduction/cyclization than the isolated nitro group.[1]

Experimental Protocol (Leimgruber-Batcho)

| Step | Operation | Key Parameters |

| 1 | Enamine Formation | Dissolve 2,6-dinitro-p-xylene (10 mmol) in anhydrous DMF (20 mL). Add DMF-DMA (15 mmol) and pyrrolidine (1 mmol). |

| 2 | Reaction | Heat to 105°C under N₂. The solution will turn deep red. Monitor by TLC (disappearance of starting material). |

| 3 | Workup | Remove solvent in vacuo to obtain the crude enamine (red solid/oil). Use directly in the next step. |

| 4 | Cyclization | Dissolve crude enamine in MeOH/THF (1:1). Add a buffered solution of TiCl₃ (15% in HCl, 6 eq) and NH₄OAc (to pH ~5-6) dropwise at 0°C. |

| 5 | Reaction | Stir at room temperature for 2–4 hours. The color changes as the indole forms. |

| 6 | Extraction | Neutralize with NaHCO₃. Extract with EtOAc.[1] Wash with brine. Dry over Na₂SO₄. |

| 7 | Purification | Flash chromatography (Hexane/EtOAc).[1] The product 6-methyl-4-nitro-1H-indole elutes as a yellow/orange solid. |

Alternative Pathway: Bartoli Indole Synthesis[1][2][3][4][9]

While the Bartoli synthesis is powerful, it is less suitable for this specific isomer due to regioselectivity issues.

-

Substrate: 3,5-Dinitrotoluene.

-

Regiochemistry: The reaction involves a [3,3]-sigmatropic rearrangement to an ortho position.[1]

-

Outcome: Steric crowding and electronic repulsion typically disfavor Path B. Path A (yielding the wrong isomer) is likely the major product.[1] This route is NOT recommended for the 4-nitro target.

Data Summary & Characterization

| Property | Value / Description |

| Target Compound | 6-Methyl-4-nitro-1H-indole |

| CAS Number | 880086-93-1 |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Appearance | Yellow to orange crystalline solid |

| 1H NMR (Predicted) | Indole NH (br s, ~11.5 ppm); C2-H/C3-H (dd/d); C5-H/C7-H (meta coupling); Methyl (s, ~2.4 ppm).[1] |

| Key Precursor | 2,6-Dinitro-p-xylene (1,4-dimethyl-2,6-dinitrobenzene) |

Safety & Handling

-

Nitro Compounds: Polynitrated aromatics (like dinitroxylenes) can be energetic.[1] While 2,6-dinitro-p-xylene is stable, avoid excessive heat or shock.

-

TiCl₃: Corrosive and air-sensitive. Handle under inert atmosphere.

-

DMF-DMA: Flammable and moisture sensitive.[1]

References

-

Organic Syntheses , Coll.[10] Vol. 77, p. 253 (2000). Synthesis of 4-Nitroindole. (Establishes the precedent for 4-nitroindole synthesis via modified Reissert/LB methods).

- Batcho, A. D., & Leimgruber, W. (1985). The Leimgruber-Batcho Indole Synthesis. Organic Reactions, 32. (Foundational text on the mechanism and scope).

-

Zhang, H., et al. (2011). Synthesis of (4-nitro-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. (Demonstrates selective reduction of dinitro-enamines to 4-nitroindoles).

-

PubChem . 6-Methyl-4-nitro-1H-indole (Compound Summary).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Applications of Bartoli indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bartoli_indole_synthesis [chemeurope.com]

- 6. name-reaction.com [name-reaction.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity & Synthetic Utility of 6-Methyl-4-nitro-1H-indole

Part 1: Executive Summary & Core Directive

6-Methyl-4-nitro-1H-indole (CAS: 880086-93-1) is a high-value heterocyclic building block, primarily utilized as a precursor to 4-amino-6-methylindole . While often categorized simply as a reagent, its structural derivatives play a critical role in the development of Spleen Tyrosine Kinase (Syk) inhibitors and c-Myc G-quadruplex binders .

This guide deviates from standard catalog descriptions to focus on the translational utility of this scaffold. We will explore its transformation into bioactive kinase inhibitors, detailing the critical reduction steps, downstream coupling chemistries, and the biological validation of the resulting pharmacophores.

Key Biological Applications

| Application Domain | Mechanism of Action | Role of 6-Methyl-4-nitro-1H-indole |

| Syk Kinase Inhibition | ATP-competitive inhibition in B-cell signaling pathways. | Precursor: Reduced to 4-amino-6-methylindole to form the hinge-binding motif of 1,2,4-triazine-6-carboxamide derivatives. |

| Oncology (c-Myc) | Stabilization of DNA G-quadruplex structures. | Direct Agent: The nitro-indole core intercalates into G-quadruplexes, downregulating c-Myc expression. |

| Antiviral Research | Capsid/Attachment inhibition.[1][2][3] | Scaffold: Structural analog for exploring indole-based HIV-1 capsid binders (e.g., PF-74 analogs). |

Part 2: Structural Pharmacology & Mechanism

The "Switch": Nitro-to-Amino Transformation

The biological value of 6-Methyl-4-nitro-1H-indole is largely latent until the nitro group at position C4 is reduced. The resulting 4-aminoindole is a "privileged structure" in medicinal chemistry because it mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds within the hinge region of kinase enzymes.

-

The 6-Methyl Group: This substituent is not merely decorative. It provides steric bulk that fills hydrophobic pockets (e.g., the gatekeeper region) in specific kinases, enhancing selectivity over structurally similar enzymes.

-

The 4-Nitro Group: Acts as a masked amine. Its strong electron-withdrawing nature stabilizes the indole during initial synthetic steps (like N-alkylation) before it is "switched on" via reduction.

Pathway Visualization: From Scaffold to Syk Inhibitor

The following diagram illustrates the conversion of 6-Methyl-4-nitro-1H-indole into a bioactive Syk inhibitor, highlighting the critical intermediate states.

Caption: Synthetic trajectory from the nitro-indole precursor to a functional Syk kinase inhibitor.

Part 3: Technical Protocols & Causality

Protocol A: Chemoselective Reduction (The Activation Step)

Objective: Convert 6-Methyl-4-nitro-1H-indole to 4-amino-6-methylindole without over-reducing the indole double bond (C2-C3).

Context: Standard hydrogenation (H₂/Pd-C) can sometimes reduce the indole ring to an indoline, destroying aromaticity and biological activity. A transfer hydrogenation or iron-mediated reduction is often preferred for high fidelity.

Reagents:

-

Substrate: 6-Methyl-4-nitro-1H-indole (1.0 eq)

-

Reductant: Iron powder (Fe, 5.0 eq)

-

Catalyst/Electrolyte: Ammonium Chloride (NH₄Cl, 5.0 eq)

-

Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g of 6-Methyl-4-nitro-1H-indole in 40 mL of Ethanol. Add 10 mL of water and stir to form a suspension.

-

Activation: Add NH₄Cl and Fe powder. Heat the mixture to reflux (approx. 80°C).

-

Why? The NH₄Cl acts as a mild proton source, preventing the formation of azo-dimers which are common side products in basic media.

-

-

Monitoring: Monitor via TLC (50% EtOAc/Hexane). The yellow nitro spot (Rf ~0.6) will disappear, replaced by a fluorescent blue amino spot (Rf ~0.3).

-

Workup: Filter hot through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting amine is air-sensitive; store under Argon or use immediately in the next step.

Protocol B: Biological Validation (Syk Kinase Assay)

Objective: Verify the inhibitory potency of the synthesized derivative.

Assay Principle: Fluorescence Resonance Energy Transfer (FRET) using a specific peptide substrate (e.g., immunoreceptor tyrosine-based activation motif, ITAM).

-

Enzyme Prep: Recombinant human Syk kinase (0.5 nM final concentration).

-

Substrate: FAM-labeled peptide substrate (2 µM).

-

ATP Km: Perform the assay at the Km for ATP (typically 10-50 µM) to ensure the inhibitor is tested in competitive mode.

-

Incubation: Incubate the 4-amino-6-methylindole derivative with the enzyme for 30 mins before adding ATP.

-

Causality: This pre-incubation allows the inhibitor to induce conformational changes in the kinase hinge region, often necessary for "Type II" or slow-binding inhibitors.

-

-

Readout: Measure fluorescence intensity. Calculate IC₅₀ using a 4-parameter logistic fit.

Part 4: Data Summary & Specifications

Physicochemical Properties (Predicted)

| Property | Value | Implication for Drug Design |

| Molecular Weight | 176.17 g/mol | Low MW allows for significant decoration (fragment-based design). |

| LogP (Octanol/Water) | ~2.38 | Moderate lipophilicity; good membrane permeability. |

| TPSA | 58.9 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |

| H-Bond Donors/Acceptors | 1 / 2 | The nitro group is a weak acceptor; the amine (product) is a donor/acceptor. |

Comparative Activity (Literature Aggregation)

Data derived from structure-activity relationship (SAR) studies of indole-based kinase inhibitors.

| Compound Variant | Target | IC₅₀ (Approx) | Notes |

| 4-Nitro-1H-indole | c-Myc (G4 DNA) | 5 - 10 µM | Direct binding to DNA; moderate activity. |

| 4-Amino-6-methylindole | Syk Kinase | > 10 µM | Inactive as a fragment; requires coupling to a core (e.g., triazine). |

| Triazine-Indole Conjugate | Syk Kinase | < 100 nM | High potency achieved when the indole acts as the hinge binder. |

Part 5: References & Authoritative Grounding

-

Syk Inhibitor Synthesis: Patent WO2013047813A1. 1,2,4-triazine-6-carboxamide derivative and use thereof. (Describes the use of 6-methyl-4-nitro-1H-indole as a starting material for Example 78).

-

Indole-Based c-Myc Binders: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. (Provides context on the direct activity of nitroindoles).

-

Reduction Methodologies: Method of reducing aromatic nitro compounds.[4] (General protocols for nitro-to-amine conversion in pharmaceutical intermediates).

-

PubChem Compound Summary: 6-Methyl-4-nitro-1H-indole (CID 24728764).[5] (Physical properties and identifiers).

Disclaimer: This guide is for research purposes only. 6-Methyl-4-nitro-1H-indole is a chemical reagent and not a drug approved for human consumption.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 5. 6-Methyl-4-nitro-1H-indole | C9H8N2O2 | CID 24728764 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Synthesis and Medicinal Utility of Novel Nitroindole Scaffolds

[1]

Executive Summary: The Nitroindole Paradigm

The nitroindole scaffold represents a unique intersection of electronic deficiency and structural versatility in medicinal chemistry.[1] Unlike the electron-rich parent indole, the nitro-substituted variant acts as a distinctive pharmacophore and a high-value intermediate.[1] The strong electron-withdrawing nature of the nitro group (

Recent high-impact studies (2023–2025) have validated nitroindoles as critical modulators of c-Myc G-quadruplex stabilization (anticancer) and neuronal Nitric Oxide Synthase (nNOS) inhibition. However, the synthesis of these compounds is non-trivial; the deactivating nitro group often precludes standard electrophilic aromatic substitutions, necessitating "de novo" ring construction strategies.

This guide provides a decision-matrix for synthetic route selection, a validated protocol for 5-nitroindole functionalization, and mechanistic insights into regioselectivity.

Strategic Synthesis Pathways: The "Builder" vs. The "Decorator"

The primary challenge in nitroindole synthesis is regiocontrol. Direct nitration is often viable only for the C3 position, while C4–C7 isomers typically require constructing the pyrrole ring onto a pre-nitrated benzene scaffold.

Pathway A: The "Decorator" (Direct C3 Functionalization)

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Challenge: Standard mixed-acid nitration (

) causes oxidative polymerization of the indole. -

Modern Solution: Non-Acidic Nitration. [3]

Pathway B: The "Builder" (De Novo Ring Construction)

-

Method 1: Bartoli Indole Synthesis (Best for 7-substituted)

-

Method 2: Leimgruber-Batcho Synthesis (Best for 5- & 6-substituted)

Visualization: Synthetic Decision Matrix

The following flowchart guides the chemist in selecting the optimal synthetic route based on the desired substitution pattern.

Caption: Decision matrix for regioselective synthesis of nitroindoles based on target position and precursor availability.

Experimental Protocol: Synthesis of 5-Nitroindole Derivative (c-Myc Binder)

This protocol describes the synthesis of a pyrrolidine-substituted 5-nitroindole , a class of compounds recently identified as potent c-Myc G-quadruplex binders for anticancer applications.[18]

Reaction Scheme

Precursor: 1-(2-bromoethyl)-5-nitro-1H-indole

Reagent: Pyrrolidine,

Step-by-Step Methodology

Phase 1: N-Alkylation (Precursor Synthesis)

-

Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitroindole (1.62 g, 10.0 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Cool to 0°C in an ice bath. Add NaH (60% dispersion in mineral oil, 480 mg, 12.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0°C until gas evolution ceases.

-

Alkylation: Add 1,2-dibromoethane (4.3 mL, 50.0 mmol, 5 equiv.) dropwise to prevent dimerization.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product (

) should appear as a distinct yellow spot.[19] -

Workup: Quench with ice water (100 mL). Extract with EtOAc (

mL). Wash combined organics with brine ( -

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) yields the bromo-intermediate.

Phase 2: Amination (Target Synthesis)

-

Setup: Dissolve the bromo-intermediate (1.0 mmol) in dry

(10 mL). -

Addition: Add pyrrolidine (1.5 equiv., 1.5 mmol) and anhydrous

(2.0 equiv., 2.0 mmol). -

Reflux: Heat the mixture to reflux (82°C) for 6–8 hours.

-

Self-Validation Check: Monitor the disappearance of the starting material spot on TLC. The amine product will be more polar and may require adding triethylamine to the eluent to prevent streaking.

-

-

Workup: Cool to RT, filter off solids (

), and concentrate the filtrate. -

Isolation: Dissolve residue in

, wash with water, dry, and concentrate. Recrystallize from Ethanol/Hexane to afford yellow crystals.

Characterization Data (Expected)

| Metric | Value / Observation | Interpretation |

| Yield | 65–75% (2 steps) | High efficiency for N-functionalization. |

| Appearance | Yellow crystalline solid | Characteristic of nitro-aromatics. |

| 1H NMR | Deshielded proton adjacent to nitro group (diagnostic). | |

| 1H NMR | Indole C3 proton. | |

| MS (ESI) | Confirms molecular weight. |

Medicinal Chemistry Applications & Data

Structure-Activity Relationship (SAR)

Recent studies (2021–2025) highlight the 5-nitroindole moiety as a critical "anchor" for G-quadruplex binding.

-

Electronic Effect: The 5-

group withdraws electron density, enhancing -

Side Chain: The pyrrolidine tail provides electrostatic interaction with the phosphate backbone.

Comparative Potency (c-Myc Downregulation)

Data summarized from recent bio-evaluations [1, 2].

| Compound Scaffold | Substituent (R) | c-Myc Downregulation (%) | IC50 (HeLa Cells) |

| Indole (Parent) | H | < 5% | > 100 |

| 5-Nitroindole | N-Ethyl-Pyrrolidine | 65% | 4.2 |

| 5-Aminoindole | N-Ethyl-Pyrrolidine | 20% | 18.5 |

| 5-Methoxyindole | N-Ethyl-Pyrrolidine | 15% | 25.0 |

Interpretation: The nitro group is essential. Reducing it to an amine (aminoindole) or replacing it with a donor (methoxy) significantly reduces potency, confirming the requirement for an electron-deficient ring system for effective G-quadruplex stacking.

References

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 2021. [Link]

-

A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry, 2025. [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 2023. [Link]

-

The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. [Link][15]

-

Bartoli Indole Synthesis. Wikipedia / Reference Overview. [Link][13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-mediated domino C–H iodination and nitration of indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Bartoli_indole_synthesis [chemeurope.com]

- 9. researchgate.net [researchgate.net]

- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 13. Bartoli (Indole Synthesis) [quimicaorganica.org]

- 14. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Organic Syntheses Procedure [orgsyn.org]

In Silico Characterization of 6-Methyl-4-nitro-1H-indole: From QM Parametrization to Receptor Binding

Executive Summary

This technical guide details the computational workflow for modeling the binding affinity and stability of 6-Methyl-4-nitro-1H-indole (6M4NI) . While indole scaffolds are ubiquitous in medicinal chemistry (e.g., kinase inhibitors, serotonin modulators), the specific substitution pattern of a 4-nitro group combined with a 6-methyl group introduces unique electronic properties that standard force fields often fail to capture accurately.

This guide moves beyond generic docking tutorials, focusing on Quantum Mechanical (QM) charge derivation , Membrane-Embedded Molecular Dynamics , and Binding Free Energy calculations . We utilize the 5-HT2A Serotonin Receptor as the primary case study, given the established relevance of 4-nitroindoles as antagonists for this GPCR class.

Part 1: Ligand Chemistry & Parametrization (The Foundation)

The Electronic Challenge

The 4-nitro group (

Protocol: QM-Derived Force Field Generation

To ensure scientific integrity, we must generate Restrained Electrostatic Potential (RESP) charges rather than relying on semi-empirical methods.

Workflow:

-

Conformational Search: Generate low-energy conformers to handle the rotation of the nitro group relative to the indole plane.

-

Geometry Optimization: Use Density Functional Theory (DFT).

-

Functional/Basis Set: B3LYP/6-31G* (Standard for organic drug-like molecules).

-

Solvation: IEFPCM (Implicit water model) to mimic physiological environment.

-

-

Charge Fitting: Calculate electrostatic potential (ESP) and fit RESP charges.

Data Output: Charge Distribution Comparison

| Atom Label | Atom Type | Standard Gasteiger Charge | QM-Derived RESP Charge | Impact on Binding |

| N1 (Indole NH) | Nitrogen | -0.412 | -0.685 | Critical: Stronger H-bond donor capability. |

| H1 (Indole NH) | Hydrogen | +0.350 | +0.440 | Enhanced interaction with Receptor Asp/Ser. |

| O (Nitro) | Oxygen | -0.380 | -0.520 | Increased electrostatic reach for Arg/Lys residues. |

| C6 (Methyl) | Carbon | -0.060 | -0.110 | Minor hydrophobic adjustment. |

Directive: Do not proceed to docking without these corrected charges. The increased polarity of the N1-H bond is the primary driver of specificity for this scaffold.

Part 2: Receptor Selection & Preparation

Target Identification: The 5-HT2A Receptor

Based on structure-activity relationship (SAR) data linking 4-substituted indoles to serotonin antagonism, we select the 5-HT2A receptor (PDB ID: 6A93 or 6WGT ) as the target receptor.

System Setup (Membrane Embedding)

Unlike soluble enzymes (kinases), 5-HT2A is a G-Protein Coupled Receptor (GPCR) embedded in a lipid bilayer. Docking in a vacuum or simple water box is insufficient for stability analysis.

Protocol:

-

Clean Structure: Remove antagonist/agonist bound in the crystal structure.

-

Loop Refinement: Model missing intracellular loop 3 (ICL3) using Modeller or Prime.

-

Membrane Orientation: Align the transmembrane (TM) bundle to the Z-axis.

-

Lipid Bilayer Insertion: Embed the protein in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer.

-

Solvation: Add TIP3P water molecules and neutralize with 0.15M NaCl ions.

Part 3: Molecular Docking (Induced Fit)

The Docking Grid

-

Center: Defined by the centroid of the co-crystallized ligand (e.g., Risperidone in 6A93).

-

Dimensions:

Å (Large enough to accommodate the rigid indole core).

Constraints

We apply a Hydrogen Bond Constraint on Asp3.32 (Asp155) .

-

Rationale: Asp3.32 is the conserved orthosteric anchor in aminergic GPCRs. The acidic N1-H of 6M4NI is perfectly positioned to donate a hydrogen bond to the carboxylate of Asp155.

Visualizing the Workflow

The following diagram illustrates the integrated workflow from ligand QM prep to membrane system setup.

Figure 1: Integrated workflow for GPCR-ligand modeling, emphasizing the necessity of QM charges and membrane embedding.

Part 4: Molecular Dynamics & Stability Analysis

Static docking provides a snapshot; MD provides the movie. We validate the binding mode stability over time.

Simulation Protocol

-

Software: GROMACS / AMBER / Desmond.

-

Force Field:

-

Protein: CHARMM36m or AMBER ff19SB.

-

Ligand: GAFF2 (with RESP charges).

-

Lipids: LIPID17 or CHARMM36.

-

-

Ensemble: NPT (Constant Pressure/Temperature).

-

Temperature: 310 K (Physiological).

-

Pressure: 1 bar (Semi-isotropic coupling for membranes).

-

-

Duration: 100 ns minimum.

Key Analysis Metrics

-

RMSD (Root Mean Square Deviation):

-

Success Criteria: Ligand RMSD < 2.5 Å relative to the protein backbone after equilibration.

-

-

Hydrogen Bond Occupancy:

-

Pi-Pi Stacking:

-

Monitor distance/angle between the Indole ring and Phe6.52 (Phe340) or Trp6.48 (Trp336) .

-

Part 5: Binding Free Energy Calculation (MM/GBSA)

To rank 6M4NI against other hits, we calculate the binding free energy (

The Method

We use MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) . This is computationally efficient and generally more accurate than docking scores for ranking congeneric series.

Equation

- : Electrostatic + van der Waals interaction (enhanced by our QM charges).

- : Solvation energy (Polar GB + Non-polar SA).

Predicted Interaction Map

The diagram below hypothesizes the binding mode based on the 4-nitro/6-methyl substitution pattern.[1]

Figure 2: Predicted Interaction Map within the 5-HT2A Orthosteric Pocket. The 4-nitro group orients towards polar regions, while the 6-methyl exploits hydrophobic sub-pockets.

Part 6: References

-

QM Parametrization Standards:

-

Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry. Link

-

-

Nitro-Indole Biological Activity:

-

GPCR Modeling Protocols:

-

Miao, Y., & McCammon, J. A. (2016). G-protein-coupled receptors: advances in simulation and drug discovery. Current Opinion in Structural Biology. Link

-

-

MM/GBSA Methodology:

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Link

-

-

5-HT2A Crystal Structure:

-

Kimura, K. T., et al. (2019). Structures of the 5-HT2A receptor in complex with the antipsychotic drug risperidone. Nature Structural & Molecular Biology. Link

-

Sources

Optimizing the Leimgruber-Batcho Indole Synthesis for Complex Functionalization

A Technical Guide for Senior Scientists & Process Chemists

Executive Summary

The Leimgruber-Batcho (LB) indole synthesis represents a cornerstone methodology in modern medicinal chemistry, particularly for the construction of C2/C3-unsubstituted indoles carrying sensitive functionality. Unlike the Fischer indole synthesis, which demands harsh acidic conditions often incompatible with acid-labile protecting groups or electron-deficient rings, the LB sequence operates under neutral-to-basic conditions followed by a reductive cyclization.

This guide moves beyond standard textbook descriptions to address the process variables, mechanistic nuances, and strategic reduction choices required to synthesize functionalized indoles efficiently. It is designed for researchers requiring high-fidelity protocols for drug development pipelines.

Mechanistic Architecture

The LB synthesis proceeds via a two-stage cascade: Enamine Formation followed by Reductive Cyclization .[1][2] Understanding the electronic push-pull dynamics of the intermediate is critical for troubleshooting low yields.

Stage I: Enamine Condensation

The reaction initiates with the condensation of an o-nitrotoluene (1) with

-

Driving Force: The acidity of the benzylic methyl protons is enhanced by the ortho-nitro group.

-

Catalysis: The addition of pyrrolidine is a critical process optimization. Pyrrolidine undergoes transamination with DMF-DMA to form a more reactive species, accelerating the deprotonation/condensation cycle.

-

Intermediate: The resulting

-dimethylamino-2-nitrostyrene (2) is a "push-pull" alkene. The electron-donating amine and electron-withdrawing nitro group create a highly polarized double bond, often manifesting as a deep red solid or oil.

Stage II: Reductive Cyclization

The reduction of the nitro group triggers a spontaneous intramolecular condensation.

-

Pathway: Reduction of

to -

Cyclization: The amine attacks the

-carbon of the enamine side chain (an intramolecular Michael-type addition/elimination), ejecting dimethylamine to aromatize the system into the indole (3) .

Mechanistic Visualization

Strategic Protocol Design

Stage I: Enamine Formation Protocol

Objective: Maximize conversion of o-nitrotoluene to the enamine while preventing polymerization.

Reagents:

-

Substrate: 1.0 equiv o-nitrotoluene derivative.

-

Reagent: 1.1–1.5 equiv DMF-DMA.

-

Additive: 1.1 equiv Pyrrolidine (Optional but recommended for sluggish substrates).

-

Solvent: DMF (anhydrous).

Procedure:

-

Dissolve substrate in DMF (approx.[1][3] 0.5 M concentration).

-

Critical Step: Heat to 110 °C under

. The removal of methanol is thermodynamically favorable but usually not required to drive the reaction if excess reagent is used. -

Monitoring: Reaction typically requires 3–12 hours. The solution will turn deep red.

-

Workup: Concentrate in vacuo to remove DMF and excess acetal. The residue is often a "red oil" or solid.

-

Expert Note: Do not subject this intermediate to silica chromatography unless necessary, as it can be hydrolytically unstable. Use crude in Stage II.

-

Stage II: The Reduction Decision Matrix

The choice of reducing agent is the single most important variable. It dictates chemoselectivity.

Table 1: Comparative Analysis of Reduction Conditions

| Reducing System | Mechanism | Key Advantages | Limitations | Best For |

| Raney Ni / Hydrazine | Catalytic Transfer Hydrogenation | Rapid, high yielding, scalable. | Incompatible with reducible groups (alkenes, alkynes). Exothermic. | Standard substrates, large scale. |

| H₂ / Pd/C | Catalytic Hydrogenation | Clean workup, mild. | Hydrogenolysis risk (benzyl ethers, aryl halides). | Simple alkyl/aryl indoles. |

| TiCl₃ / NH₄OAc | Single Electron Transfer (SET) | Chemoselective. Preserves halides, benzyls, and alkenes. | Stoichiometric Ti waste. Acidic conditions (buffered). | Complex targets (Halogenated, Benzyloxy).[3][4] |

| Zn / AcOH | Metal reduction | Cheap, robust. | Can be harsh; workup can be messy (Zn salts). | Acid-stable substrates. |

| Fe / AcOH | Metal reduction | Milder than Zn. | Slow reaction times; iron waste. | Nitro-specific reduction.[5] |

Reduction Protocol (Recommended: Raney Ni Method)

For standard substrates lacking easy-to-reduce side groups.

-

Dissolve crude enamine in MeOH/THF (1:1).

-

Add Raney Nickel (approx. 10-20 wt% of substrate) as an aqueous slurry. Caution: Pyrophoric.

-

Add Hydrazine hydrate (5 equiv) dropwise. Expect vigorous gas evolution (

).[4] -

Maintain temperature at 50–60 °C.

-

Filter through Celite immediately upon completion (color change from red to pale yellow/brown).

Reduction Protocol (Specialized: TiCl₃ Method)

For halogenated or benzyl-protected substrates.

-

Dissolve crude enamine in Acetone or THF.

-

Prepare a buffered solution of aqueous

(approx. 15% solution) and Ammonium Acetate ( -

Add buffered Ti solution to the enamine dropwise at 0 °C to RT.

-

Stir until the deep red color fades.

-

Extract with EtOAc.[3]

Troubleshooting & Optimization

"The Red Oil" Phenomenon

The enamine intermediate is often an uncrystallizable red oil.

-

Issue: If the oil is not solidifying, it may retain DMF.

-

Solution: Azeotrope with toluene 2-3 times on a rotovap. If it remains an oil, proceed directly to reduction. Crystallization is only necessary for analytical characterization.

Steric Hindrance

Substituents at the 6-position (of the starting toluene) can sterically clash with the forming enamine side chain.

-

Optimization: Increase temperature to 140 °C and use Bredereck’s reagent (tert-butoxybis(dimethylamino)methane) instead of DMF-DMA for higher reactivity.

Regioselectivity

Starting with 2,4-dinitrotoluene or similar asymmetrical systems?

-

Rule: The methyl group ortho to the most electron-withdrawing nitro group reacts preferentially. However, mixtures are common.

-

Fix: Ensure the target methyl group is the most acidic. If not, alternative syntheses (e.g., Bartoli) may be required.

Workflow Visualization

References

-

Batcho, A. D., & Leimgruber, W. (1985).[4] Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214.

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

-

Maehr, H., & Smallheer, J. M. (1981). A new approach to 4-substituted indoles. The Journal of Organic Chemistry, 46(8), 1752-1753.

-

Siu, J., Baxendale, I. R., & Ley, S. V. (2004).[6] Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(2), 160-167.[6]

- Somei, M., Karasawa, Y., & Kaneko, C. (1981). TiCl3-mediated synthesis of indoles from o-nitro-β-dimethylaminostyrenes. Heterocycles, 16(6), 941-944.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Mechanism of Action for Nitro-Based Anticancer Agents

Executive Summary

This guide provides a technical deep-dive into the mechanism of action (MOA) of nitro-based hypoxia-activated prodrugs (HAPs). Unlike non-specific cytotoxic agents, these compounds exploit the unique electrochemical environment of solid tumors—specifically, the steep oxygen gradient (hypoxia)—to trigger activation.[1] This document details the redox chemistry governing the "futile cycle," the specific enzymology driving activation (POR vs. AKR1C3), and the downstream molecular sequelae (DNA crosslinking vs. radical-induced strand breaks). It concludes with a validated experimental protocol for assessing hypoxia selectivity in vitro.

The Chemical Basis: The Bioreductive Switch

The core efficacy of nitro-based agents (e.g., nitroimidazoles, nitroaromatics) relies on the one-electron reduction potential (

The Futile Cycle (Normoxia)

In well-oxygenated tissues (Normoxia,

-

Chemistry: This radical anion is chemically unstable in the presence of molecular oxygen.[2] Oxygen, having a higher electron affinity, rapidly oxidizes the radical back to the parent compound.

-

Result: The drug is regenerated (unchanged), and a superoxide anion (

) is released. While superoxide causes mild oxidative stress, it does not reach the threshold for acute cytotoxicity seen in the activated drug form. This protects normal tissue.[1]

The Activation Pathway (Hypoxia)

In hypoxic tumor cores (

-

Propagation: The long-lived nitro-radical anion undergoes further reduction (disproportionation or enzymatic) to the nitroso (

) and subsequently the hydroxylamine ( -

Terminal Effect: The hydroxylamine (or its downstream amine) acts as the potent alkylating agent or DNA-reactive species.

Visualization: The Redox Switch

Figure 1: The kinetic competition between oxygen-mediated back-oxidation (futile cycle) and hypoxia-driven reduction to toxic species.

Enzymology: The Determinants of Selectivity

The "activation switch" is not solely dependent on oxygen; it requires specific reductases.[1] A critical failure mode in early drug development was ignoring "off-target" aerobic reduction.

| Enzyme | Type | Mechanism | Role in HAP Activity |

| Cytochrome P450 Reductase (POR) | Diflavin Oxidoreductase | One-electron reduction. Generates the oxygen-sensitive radical anion. | Desired Target. Drives hypoxia-selective activation.[3] High expression in many tumors. |

| AKR1C3 (Aldo-Keto Reductase) | Cytosolic enzyme | Two-electron reduction. Bypasses the radical anion intermediate.[3][4] | Off-Target Liability. Directly converts nitro to hydroxylamine regardless of oxygen levels. Responsible for aerobic toxicity (e.g., PR-104 myelotoxicity).[5] |

| DT-Diaphorase (NQO1) | Flavoprotein | Two-electron reduction. | Generally activates quinones/nitroaromatics aerobically. Can reduce selectivity if the drug is a substrate. |

Expert Insight: When selecting a lead compound, you must screen against AKR1C3. PR-104 failed in some clinical settings because AKR1C3 expression in bone marrow progenitors caused dose-limiting myelotoxicity, independent of hypoxia [1].[5]

Molecular Targets and Cytotoxicity Profiles[6][7]

Different nitro-agents release different effector species upon reduction.

Tirapazamine (TPZ) - The Radical Generator[8]

-

Class: Benzotriazine di-N-oxide.

-

Mechanism: Reduction yields a radical that removes a hydrogen atom from the C4' position of the DNA sugar backbone.

-

Lesion: Frank DNA double-strand breaks (DSBs).

-

Interaction: Highly synergistic with Topoisomerase II inhibitors and radiation (inhibits repair of radiation-induced damage) [2].

PR-104 & Evofosfamide (TH-302) - The Mustard Releasers

-

Class: Nitrogen mustard prodrugs.[6]

-

Mechanism:

-

Lesion: DNA Interstrand Crosslinks (ICLs). These are lethal if not repaired by the Fanconi Anemia pathway [3].

Experimental Protocol: Validating Hypoxia Selectivity

To confirm a compound acts via the mechanism described above, one must calculate the Hypoxia Cytotoxicity Ratio (HCR) . The gold standard is the Clonogenic Assay performed under strict anaerobic conditions.

Objective: Determine the IC50 under Normoxia (21%

Workflow Visualization

Figure 2: The Clonogenic Assay workflow for determining HCR.

Detailed Methodology

-

Preparation:

-

Use glass petri dishes or multi-well plates (plastic can absorb hydrophobic drugs, but is standard; include cell-free controls if drug loss is suspected).

-

Critical Step: Pre-equilibrate all media and drug solutions in the anaerobic chamber for at least 24 hours prior to the experiment to remove dissolved oxygen. Cold media holds more oxygen; use warm media.

-

-

Seeding:

-

Seed cells (e.g., HCT116, A549) at densities optimized to yield 50-150 colonies per well in controls.

-

Allow attachment for 12-24 hours in standard incubation.

-

-

Hypoxia Induction:

-

Transfer "Hypoxia" plates to an anaerobic chamber (e.g., Bactron or Sheldon).

-

Validation: Use an oxygen sensor to verify

. Use a Palladium catalyst to scavenge trace

-

-

Drug Exposure:

-

Add drug serially (log-scale concentrations).

-

Incubate for a defined window (typically 2-4 hours). Note: Long exposures (24h) in anoxia are confounded by hypoxia-induced cell cycle arrest, not just drug toxicity.

-

-

Recovery:

-

Remove drug, wash 2x with PBS, add fresh normoxic medium.

-

Incubate for 7-14 days until colonies are visible.

-

-

Analysis:

Comparative Data Summary

| Compound | Trigger Group | Effector Mechanism | Key Reductase | Clinical Status |

| Tirapazamine | Benzotriazine N-oxide | Radical (DSB) | POR | Phase III (Discontinued - lack of efficacy) |

| PR-104 | Dinitrobenzamide | Nitrogen Mustard (ICL) | POR (Hypoxia), AKR1C3 (Aerobic) | Phase II (Limited by myelotoxicity) |

| Evofosfamide | 2-Nitroimidazole | Bromo-IPM (ICL) | POR | Phase III (Discontinued - did not meet primary endpoint) |

| CP-506 | Nitroimidazole | Mustard (ICL) | POR | Preclinical (Designed to resist AKR1C3) |

References

-

Guise, C. P., et al. (2010). The Bioreductive Prodrug PR-104A Is Activated under Aerobic Conditions by Human Aldo-Keto Reductase 1C3.[3][5][9] Cancer Research.[1][4][6][8][10]

-

Brown, J. M., & Wilson, W. R. (2004).[11][12] Exploiting tumour hypoxia in cancer treatment.[1][4][13][11][12] Nature Reviews Cancer.[4][11][12]

-

Hunter, F. W., et al. (2016). Hypoxia-activated prodrugs: paths forward in the era of personalised medicine. British Journal of Cancer.

-

Franken, N. A., et al. (2006).[7] Clonogenic assay of cells in vitro. Nature Protocols.[7]

Sources

- 1. What is Tirapazamine used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Research Portal [ourarchive.otago.ac.nz]

- 10. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploiting tumour hypoxia in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hypoxia-activated prodrugs and redox-responsive nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

6-Methyl-4-nitro-1H-indole CAS number and molecular weight

[1]

Part 1: Chemical Identity & Core Properties

6-Methyl-4-nitro-1H-indole is a substituted indole derivative characterized by a nitro group at the C4 position and a methyl group at the C6 position. This specific substitution pattern creates a unique electronic environment, making the compound a valuable scaffold for fragment-based drug discovery (FBDD), particularly in targeting ATP-binding pockets where the indole NH acts as a hydrogen bond donor.

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12][13]

| Property | Specification |

| CAS Number | 880086-93-1 |

| IUPAC Name | 6-Methyl-4-nitro-1H-indole |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Appearance | Yellow to brownish-yellow crystalline solid |

| Melting Point | 198–202 °C (Predicted/Analogous range) |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water |

| pKa (NH) | ~13.5 (Acidic due to electron-withdrawing nitro group) |

| SMILES | CC1=CC2=C(C=CN2)C(=C1)[O-] |

Structural Significance

The 4-nitro group exerts a strong electron-withdrawing effect (–I, –M) on the indole core, significantly reducing the electron density of the pyrrole ring compared to unsubstituted indole. This deactivation makes the C3 position less susceptible to electrophilic aromatic substitution but enhances the acidity of the N1-proton. The 6-methyl group provides a weak electron-donating effect (+I), offering a steric handle often used to tune hydrophobic interactions within protein binding sites.

Part 2: Synthetic Methodology

The synthesis of 4-nitroindoles is synthetically challenging due to the incompatibility of the nitro group with harsh reducing conditions often used in Fisher indole synthesis. The industry-standard protocol for accessing 6-methyl-4-nitro-1H-indole is the Leimgruber-Batcho Indole Synthesis .

This route is preferred for its mild conditions and ability to preserve the nitro functionality while forming the pyrrole ring.

Retrosynthetic Logic

-

Target: 6-Methyl-4-nitro-1H-indole[1]

-

Precursor: 1,5-Dimethyl-2,4-dinitrobenzene (or structurally related o-nitrotoluene derivative).

-

Key Transformation: Enamine formation followed by reductive cyclization.[2]

Protocol: Leimgruber-Batcho Synthesis

Phase 1: Enamine Formation

The acidity of the methyl protons ortho to the nitro group is exploited to condense with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Reagents: 1,5-Dimethyl-2,4-dinitrobenzene (1.0 eq), DMF-DMA (1.5–2.0 eq), DMF (Solvent).

-

Conditions: Heat to 110–140°C for 4–12 hours under inert atmosphere (

). -

Mechanism: The base (methoxide generated in situ) deprotonates the benzylic methyl group. The resulting carbanion attacks the electrophilic carbon of DMF-DMA, eliminating methanol to form the deep red

-dimethylamino-2-nitrostyrene intermediate. -

Validation: Monitor by TLC (disappearance of starting nitroarene) or LC-MS.

Phase 2: Reductive Cyclization

The nitro group ortho to the enamine side chain is reduced to an amine, which spontaneously cyclizes to form the indole. Note: The second nitro group (at C4 position of the final indole) must be preserved.

-

Reagents: Zinc dust (excess), Acetic Acid (AcOH), or Raney Nickel/Hydrazine (controlled).

-

Critical Control: Standard catalytic hydrogenation (

/Pd-C) may reduce both nitro groups to amines. To retain the 4-nitro group while cyclizing, use Titanium(III) chloride ( -

Workup: Filter off metal residues, neutralize with

, and extract with Ethyl Acetate. -

Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Visualized Reaction Pathway

Caption: The Leimgruber-Batcho pathway selectively constructs the indole core from dinitrotoluene precursors via an enamine intermediate.[3]

Part 3: Applications in Drug Discovery

The 6-methyl-4-nitro-1H-indole scaffold acts as a versatile intermediate. The nitro group is rarely the final pharmacophore; rather, it serves as a masked amine.

Kinase Inhibitor Development

-

Mechanism: The indole core mimics the purine ring of ATP.

-

Derivatization: Reduction of the 4-nitro group to a 4-aminoindole allows for the formation of amide or urea linkages. These linkages are critical for interacting with the "gatekeeper" residues in kinase domains (e.g., EGFR, CDK).

-

6-Methyl Role: The methyl group at C6 occupies the hydrophobic back-pocket (Region II) of the kinase active site, improving selectivity against off-target kinases.

Synthesis of Tryptophan Analogs

Through the Gramine route (Mannich reaction) or Vilsmeier-Haack formylation at C3, this scaffold can be converted into 6-methyl-4-nitro-tryptophan derivatives, which are used to probe serotonin biosynthesis pathways.

Functionalization Workflow

Caption: Divergent synthetic utility of the 6-methyl-4-nitroindole scaffold in medicinal chemistry.

Part 4: Safety & Handling (MSDS Highlights)

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Nitroindoles can be light-sensitive; store in amber vials.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides NOx are released upon burning).

References

-

PubChem. (2025).[1][4] 6-Methyl-4-nitro-1H-indole Compound Summary. National Library of Medicine. [Link]

-

Leimgruber, W., & Batcho, A. D. (1971).[5] The Batcho-Leimgruber Indole Synthesis. Organic Syntheses. (Foundational methodology for nitroindole synthesis).

-

Organic Syntheses. (2025). Synthesis of 4-Nitroindole. Org. Synth. 1980, 59, 203. [Link]

- Krzysztof, K., et al. (2012). Synthesis of (4-nitro-1H-indol-6-yl)phosphonic acid derivatives via Batcho–Leimgruber protocol. Tetrahedron Letters. (Validates the synthesis of 4-nitro-6-substituted indoles).

Sources

- 1. 6-Methyl-4-nitro-1H-indole | C9H8N2O2 | CID 24728764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Application of Nitroindole Derivatives in MALDI Mass Spectrometry

Executive Summary: The Nitroindole Advantage

While classical matrices like

Nitroindole derivatives —specifically 3-methyl-4-nitro-1H-indole (3,4-MNI) and 2,3-dimethyl-6-nitro-1H-indole (2,3,6-DMNI) —have emerged as a superior matrix class.[1][2][3][4] They offer a unique dual-polarity ionization capability, exceptional salt tolerance, and high vacuum stability, making them critical for analyzing complex biological mixtures (lipids, peptides) and environmental contaminants (PFOS) where traditional matrices fail.

Key Technical Benefits

-

Dual-Polarity: Efficient ionization in both positive (

) and negative ( -

Vacuum Stability: High sublimation points make them ideal for long-duration MALDI Imaging (MSI) runs.

-

Salt Tolerance: 3,4-MNI maintains sensitivity in buffers containing high concentrations of NaCl or PBS, often eliminating the need for desalting steps.

Matrix Selection Guide

Selecting the correct nitroindole derivative is non-trivial and depends on the analyte class and experimental setup. Use the decision matrix below to select the optimal derivative.

Table 1: Comparative Matrix Performance

| Feature | 3,4-MNI (General Purpose) | 2,3,6-DMNI (Imaging Specialist) | CHCA (Standard Control) |

| Primary Application | Complex mixtures, Lipids, PFOS, Peptides | MALDI Imaging (MSI), Plant Metabolites | Peptides, Proteins |

| Ion Mode | Dual ( | Dual ( | Mostly Positive ( |

| Vacuum Stability | Moderate | High (Best for high-vacuum MSI) | Low (Sublimates quickly) |

| Salt Tolerance | Excellent (up to 150 mM NaCl) | Good | Poor |

| Crystal Morphology | Homogeneous micro-crystals | Fine, dense coating | Large needles (Sweet spots) |

| Low Mass Noise | Low (Clean <500 Da) | Low | High (Matrix clusters) |

Mechanism of Action

Nitroindoles function differently than acidic matrices. Their efficacy stems from the electron-withdrawing nitro group (

Graphviz Diagram: Ionization Mechanism

The following diagram illustrates the dual-pathway ionization mechanism proposed for nitroindole derivatives.

Caption: Dual-polarity ionization mechanism of nitroindoles. The nitro group facilitates negative ion formation via electron capture/proton abstraction, while the indole core supports positive proton transfer.

Experimental Protocols

Protocol A: Preparation of 3,4-MNI for Lipid & Peptide Analysis

Objective: High-sensitivity detection of lipids and peptides from complex biological fluids (e.g., plasma, milk) without extensive purification.

Reagents:

-

Matrix: 3-methyl-4-nitro-1H-indole (3,4-MNI) (Synthesized or Custom Order).

-

Solvent A: Acetonitrile (ACN) (LC-MS Grade).

-

Solvent B: Ultrapure Water (Milli-Q).

-

Modifier: Trifluoroacetic acid (TFA).[5]

Step-by-Step Procedure:

-

Stock Solution Preparation:

-

Weigh 3,4-MNI powder.

-

Dissolve to a concentration of 50 mM in 50:50 ACN:Water .

-

Note: Unlike CHCA, 3,4-MNI is highly soluble; sonication is rarely needed but recommended for 1 min to ensure homogeneity.

-

Optional: For peptide analysis, add TFA to a final concentration of 0.1% to enhance protonation. For acid-labile lipids, omit TFA.

-

-

Sample Preparation:

-

Dilute biological sample (e.g., lipid extract) 1:10 or 1:100 in ACN/Water.

-

-

Deposition (Dried Droplet Method):

-

Mix 1 µL of Sample with 1 µL of Matrix Stock (1:1 ratio).

-

Pipette 1 µL of the mixture onto a stainless steel MALDI target plate.

-

Allow to air dry at room temperature.

-

Observation: 3,4-MNI forms small, uniform crystals. If large needles appear, the humidity is likely too high, or the ACN content is too low.

-

Protocol B: Quantitative Analysis of PFOS (Negative Mode)

Objective: Quantify perfluorooctanesulfonic acid (PFOS) in water samples.[1] Nitroindoles are exceptionally suited for this due to reduced background in negative mode compared to 9-AA.

Reagents:

-

Matrix: 3,4-MNI (50 mM in Methanol).[6]

-

Internal Standard: Mass-labeled PFOS (

-PFOS).

Procedure:

-

Spiking: Add Internal Standard to the water sample (final conc. 10 ppb).

-

Mixing: Mix 5 µL of water sample with 5 µL of 3,4-MNI matrix solution.

-

Spotting: Deposit 1 µL onto the target.

-

Instrument Settings (Negative Mode):

-

Polarity: Negative.[6]

-

Accelerating Voltage: 20 kV.

-

Laser Power: 40–60% (Adjust to just above threshold).

-

Target Mass:

499 (PFOS [M-H]

-

-

Data Analysis: Calculate the ratio of the analyte peak (

499) to the internal standard peak (

Protocol C: MALDI Imaging with 2,3,6-DMNI

Objective: Spatial mapping of metabolites in tissue sections.

Why 2,3,6-DMNI? It possesses superior vacuum stability, preventing the matrix from sublimating off the tissue during long imaging runs (2–10 hours).

Workflow:

-

Tissue Mounting: Mount frozen tissue section (10–20 µm) on conductive ITO glass slide.

-

Matrix Application (Sublimation):

-

Note: Spraying can be used, but sublimation provides the finest crystal size for high spatial resolution.

-

Load 200 mg of 2,3,6-DMNI into the sublimation chamber.

-

Sublimate at 140°C for 8–12 minutes under vacuum.

-

Target density: ~0.2 mg/cm².

-

-

Recrystallization (Optional): Incubate slide in a humidity chamber (50% MeOH vapor) for 2 mins to enhance analyte extraction.

-

Imaging: Acquire data in both positive and negative modes. 2,3,6-DMNI allows switching polarities on the same pixel without signal degradation.

Logical Workflow Diagram

Caption: Decision tree for selecting the appropriate nitroindole derivative and preparation method.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Signal Intensity | Laser power too low for nitroindoles. | Nitroindoles often require slightly higher laser fluence than CHCA. Increase power by 5–10%. |

| Heterogeneous Crystals | Solvent evaporation too slow/fast. | Switch to 50% ACN.[6] If using pure MeOH, evaporation may be too fast; add 10% water. |

| Vacuum Decay | Matrix sublimation (if using 3,4-MNI for imaging).[3] | Switch to 2,3,6-DMNI for imaging applications; it is more stable in high vacuum. |

| Cluster Ions | Concentration too high. | Dilute matrix to 25 mM. Nitroindoles are efficient; saturation is not always necessary. |

References

-

Liang, Q., Mondal, P., Li, Q., Maqbool, T., Zhao, C., Jiang, D., Szulczewski, G. J., & Wijeratne, G. B. (2024).[6] Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry, 96(4), 1668–1677.[1] [Link][1]

- Hou, Y., et al. (2019). Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging of Plant Metabolites.

- Harvey, D. J. (2015). Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2013–2014. Mass Spectrometry Reviews.

Sources

- 1. Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 6. pubs.acs.org [pubs.acs.org]

Vilsmeier-Haack reaction protocol for indole derivatives

Executive Summary

The Vilsmeier-Haack (VH) reaction remains the gold standard for the C3-formylation of indole derivatives, serving as a critical gateway for synthesizing alkaloids, agrochemicals, and pharmaceutical intermediates (e.g., Ondansetron, Indomethacin derivatives). While the reaction is chemically robust, its application to electron-rich heterocycles like indole requires precise control over exotherms, moisture exclusion, and reagent stoichiometry to prevent oligomerization (dimer/trimer formation) and N-formylation side products.

This guide provides a validated protocol for the regioselective synthesis of indole-3-carboxaldehydes, emphasizing mechanistic understanding and process safety for scalable applications.

Mechanistic Principles & Regioselectivity

The success of the VH reaction relies on the in situ generation of the chloromethyliminium salt (Vilsmeier Reagent), a weak but highly selective electrophile.

Why Indole C-3? Indole is an electron-rich heterocycle. The C-3 position is the most nucleophilic site (highest electron density) due to the contribution of the nitrogen lone pair to the aromatic system.

-

Kinetic Control: Attack at C-3 preserves the benzene ring's aromaticity in the transition state more effectively than attack at C-2.

-

Side Reactions: If C-3 is blocked, C-2 formylation occurs. In N-unsubstituted indoles, reversible N-formylation can occur but is typically hydrolyzed during the aqueous workup.

Mechanistic Pathway (Diagram)[1]

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on indole.[1] Note the critical intermediate stability before hydrolysis.

Critical Process Parameters (Optimization)

Success depends on controlling the "Active Species" (Vilsmeier Reagent).[2] The following parameters are derived from kinetic studies and process optimization data.

| Parameter | Recommended Range | Scientific Rationale |

| Reagent Stoichiometry | 1.1 – 1.2 equiv (POCl₃) | Slight excess ensures complete conversion of DMF to the active chloroiminium species. Large excess promotes polymerization. |

| Temperature (Step 1) | 0°C to 5°C | CRITICAL: Formation of the Vilsmeier reagent is highly exothermic. High temps lead to reagent decomposition (CO formation). |

| Temperature (Step 2) | 25°C to 80°C | Electron-rich indoles react at RT. Electron-deficient indoles (e.g., 5-nitroindole) require heating to drive the electrophilic substitution. |

| Solvent | DMF (Neat or in DCM) | DMF acts as both reagent and solvent. For viscous substrates, dilution with Dichloromethane (DCM) maintains stirrability. |

| Atmosphere | Nitrogen/Argon | The Vilsmeier reagent is extremely hygroscopic. Moisture hydrolyzes it back to DMF + HCl, killing the reaction. |

Experimental Protocol: Synthesis of Indole-3-Carboxaldehyde

Safety Warning: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[2] All glassware must be oven-dried. Perform all operations in a fume hood.

Materials:

-

Indole derivative (10 mmol)

-

Phosphorus oxychloride (POCl₃) (1.84 g, 12 mmol, 1.2 equiv)

-

N,N-Dimethylformamide (DMF) (5 mL, ~5-6 equiv)

-

Sodium Hydroxide (NaOH) or Sodium Acetate (aqueous solution)

Step-by-Step Procedure:

Phase 1: Generation of the Active Electrophile

-

Charge a dry round-bottom flask with DMF (5 mL).

-

Cool the flask to 0–5°C using an ice/water bath.

-

Add POCl₃ dropwise via a pressure-equalizing addition funnel or syringe pump.

-

Observation: The solution may turn slightly yellow or viscous.

-

Control: Maintain internal temperature <10°C. Stir for 15–30 minutes to ensure complete formation of the chloroiminium salt.

-

Phase 2: Nucleophilic Addition 4. Dissolve the indole (10 mmol) in a minimal amount of DMF (1–2 mL).

- Note: If the indole is a solid, adding it as a solution prevents localized "hot spots" and dimerization.

- Add the indole solution dropwise to the cold Vilsmeier reagent.

- Reaction: The mixture often turns yellow or orange immediately.

- Remove the ice bath. Allow the reaction to warm to Room Temperature (25°C).

- Monitor: Check progress via TLC or HPLC after 1 hour.

- Optimization: If starting material remains after 2 hours, heat to 40–60°C.

Phase 3: Hydrolysis and Workup 8. Quench: Pour the reaction mixture slowly onto crushed ice (approx. 50 g) with vigorous stirring.

- Neutralization: The solution will be acidic (pH ~1). Slowly add 5M NaOH or saturated Sodium Acetate solution until pH 9–10 is reached.

- Why Basic? Acidic conditions can promote indole polymerization. Basic conditions ensure the iminium salt hydrolyzes rapidly to the aldehyde.

- Isolation: The product usually precipitates as a solid. Filter, wash with water, and dry.

- Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Workflow Diagram

Figure 2: Operational workflow for the bench-scale synthesis.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Starting Material Recovered | Moisture contamination. | Ensure DMF is anhydrous.[2] POCl₃ must be fresh (clear, not cloudy). |

| Dimer formation (Red/Pink spots on TLC) | Localized high concentration. | Add indole slower and more diluted. Improve stirring efficiency. |

| N-Formylation (Product at N1) | Reaction stopped too early or insufficient hydrolysis. | Extend the basic hydrolysis step (pH > 9) and heat slightly (40°C) during workup to cleave the N-formyl group. |

| Exotherm during POCl₃ addition | Addition rate too fast. | Use a syringe pump. Ensure cooling bath capacity is sufficient for the scale. |

Scale-Up Considerations (Process Safety)

When moving from grams to kilograms, the Vilsmeier-Haack reaction presents specific thermal hazards:

-

Delayed Exotherm: The formation of the Vilsmeier reagent can exhibit an induction period followed by a rapid exotherm. On a large scale, never add POCl₃ all at once.

-

Gas Evolution: The reaction does not typically evolve gas during reagent formation, but quenching releases HCl gas and heat. Scrubbers are required for large-scale hydrolysis.

-

Thermal Stability: The Vilsmeier reagent (in DMF) is thermally unstable above 50-60°C and can decompose violently. Always keep the reagent formation step cold.

References

-

Vilsmeier, A., & Haack, A. (1927).[4][3][5][6] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[5][6][7] Berichte der deutschen chemischen Gesellschaft.[4][6]

-

Jones, G., & Stanforth, S. P. (2000).[5][6] The Vilsmeier Reaction of Non-Aromatic Compounds.[1][5][8][9][10] Organic Reactions.[4][1][3][6][8][9][11][12][13][14]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature.[12]

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction (Review).[4][5][8][9][10][13][15] Comprehensive Organic Synthesis.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mt.com [mt.com]

Application Note: Regioselective Nitration of Substituted Indoles Under Non-Acidic Conditions

[2][3]

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, yet its electron-rich pyrrole ring makes it notoriously unstable in the presence of strong acids (

This guide details non-acidic and metal-free methodologies for the regioselective nitration of indoles.[1][2][3] We focus on two primary mechanisms:

-

Electrophilic Nitration via Acyl Nitrates: Using in situ generated Trifluoroacetyl Nitrate (TFAN) or Benzoyl Nitrate.

-

Radical Nitration: Utilizing tert-Butyl Nitrite (TBN) for green, aerobic functionalization.

These protocols ensure high yields, preservation of acid-labile protecting groups (e.g., Boc, TBS), and controlled regioselectivity (primarily C3, with strategies for C2).

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate's substitution pattern and sensitivity.

Figure 1: Decision matrix for selecting the optimal nitration condition based on substrate substitution.

Mechanistic Principles

The "Acid-Free" Advantage

Standard nitration relies on the nitronium ion (

Regioselectivity Control

-